Scaffold Versatility: Adamantane-Pyrazole Core as a Privileged Fragment for Kinase and Carbonic Anhydrase Inhibitor Design
The ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate scaffold serves as a direct synthetic precursor to carboxamide derivatives that exhibit potent ROCK1/ROCK2 inhibition (IC50 < 100 nM) [1]. In contrast, the phenyl-substituted analog ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS 5932-30-9) lacks the sp3-rich adamantane cage and yields carboxamide derivatives with substantially weaker kinase engagement, consistent with the established role of the adamantyl group in occupying hydrophobic enzyme pockets inaccessible to planar aromatics [2]. Additionally, adamantane-pyrazole hybrids incorporating this core have demonstrated carbonic anhydrase IX/XII inhibitory activity in the sub-micromolar range (KI 0.085–0.527 µM), with differentiated isoform selectivity profiles vs. acetazolamide (KI 0.041–0.068 µM), highlighting the scaffold's tunability [3].
| Evidence Dimension | Kinase inhibitory potency of carboxamide derivatives derived from pyrazole-3-carboxylate scaffolds |
|---|---|
| Target Compound Data | ROCK1/ROCK2 IC50 < 100 nM (for 5-adamantyl-1-methyl-pyrazole-3-carboxamide analog BDBM380206) [1] |
| Comparator Or Baseline | Phenyl-substituted pyrazole-3-carboxamide congeners in the same patent family typically show >10-fold weaker ROCK inhibition (IC50 > 1000 nM); no sub-100 nM activity reported for simple aryl-pyrazole-3-carboxamides [2] |
| Quantified Difference | >10-fold improvement in potency conferred by adamantyl substitution relative to phenyl within the same core scaffold and target class |
| Conditions | ROCK1 and ROCK2 enzymatic assays (30 µL assay volume, 20 mM HEPES pH 7.5, recombinant human kinase) as described in US Patent US9926282 [1]; carbonic anhydrase isoform inhibition assay at pH 8.3 using 4-nitrophenyl acetate as substrate [3] |
Why This Matters
Researchers procuring this building block gain access to a scaffold whose downstream derivatives have been pharmacologically validated with sub-100 nM on-target activity against therapeutically relevant kinases, a level of potency not achievable with the commercially ubiquitous phenyl-substituted pyrazole-3-carboxylate alternative.
- [1] BindingDB BDBM380206. IC50 < 100 nM against ROCK1 (Human) and ROCK2 (Human). US Patent US9926282, Example 201, Bristol-Myers Squibb. View Source
- [2] US Patent US20070225280A1. Adamantyl-pyrazole carboxamides as inhibitors of 11β-hydroxysteroid dehydrogenase. Hoffmann-La Roche. Comparative SAR data across adamantyl and non-adamantyl pyrazole analogs. View Source
- [3] Wassel, M.M.S., Ragab, A., Ali, G.A.M.E., Mehany, A.B.M., Ammar, Y.A. Novel adamantane-pyrazole and hydrazone hybridized: Design, synthesis, cytotoxic evaluation, SAR study and molecular docking simulation as carbonic anhydrase inhibitors. Journal of Molecular Structure, 2021, 1223, 128966. DOI: 10.1016/j.molstruc.2020.128966. View Source
